molecular formula C18H23N3O3 B11014422 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11014422
M. Wt: 329.4 g/mol
InChI Key: HCNLHUMMQPAHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-methoxyphenyl group at the 3-position of the pyrazole ring, a methyl group at the 1-position, and a tetrahydro-2H-pyran-4-ylmethyl substituent on the amide nitrogen. While direct data on this compound are absent in the provided evidence, its structural analogs and related pyrazole carboxamides have been extensively studied for their physicochemical properties and biological activities. The methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the tetrahydro-2H-pyran moiety may improve solubility and conformational flexibility .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-21-17(18(22)19-12-13-7-9-24-10-8-13)11-16(20-21)14-3-5-15(23-2)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,22)

InChI Key

HCNLHUMMQPAHAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

  • Reactants : Ethyl acetoacetate and 4-methoxybenzaldehyde undergo Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate.

  • Cyclization : Reaction with methylhydrazine in ethanol under reflux yields 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate .

Conditions :

  • Solvent: Ethanol

  • Temperature: 80–100°C

  • Catalyst: Piperidine or acetic acid.

Functionalization of the Pyrazole Ring

Saponification to Carboxylic Acid

The ester group at position 5 of the pyrazole is hydrolyzed to a carboxylic acid using NaOH in aqueous ethanol:

Conditions :

  • Base: 2M NaOH

  • Solvent: Ethanol/water (3:1)

  • Temperature: 60°C, 2 hours.

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂):

Conditions :

  • Excess SOCl₂, reflux for 4–6 hours.

  • Solvent: Anhydrous THF or toluene.

Carboxamide Coupling

The acid chloride is coupled with tetrahydro-2H-pyran-4-ylmethylamine to form the target carboxamide.

Amine Preparation

Tetrahydro-2H-pyran-4-ylmethylamine is synthesized via:

  • Reductive amination of tetrahydro-4H-pyran-4-one with ammonium acetate and sodium cyanoborohydride.

  • Gabriel synthesis using phthalimide and subsequent deprotection.

Coupling Reaction

The acid chloride reacts with the amine in the presence of a base:

Conditions :

  • Base: Triethylamine or K₂CO₃

  • Solvent: Anhydrous THF or dichloromethane

  • Temperature: 0°C to room temperature, 2–4 hours.

Alternative Routes

Suzuki-Miyaura Coupling

For introducing the 4-methoxyphenyl group post-cyclization:

  • Boronic ester intermediate : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared.

  • Cross-coupling : Reacted with 4-bromo-3-methoxybenzene under Pd catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

  • Solvent: DMF/water (9:1)

  • Temperature: 80°C, 12 hours.

One-Pot Synthesis

A streamlined approach combines cyclization and functionalization in a single reactor:

  • In situ generation of the α,β-unsaturated ketone.

  • Simultaneous cyclization and alkylation using methyl iodide.

  • Direct coupling with tetrahydro-2H-pyran-4-ylmethylamine.

Optimization and Yield Data

StepMethodYield (%)Purity (%)Key Conditions
Pyrazole cyclizationClaisen-Schmidt75–8595Ethanol, piperidine, reflux
SaponificationNaOH hydrolysis90–9598Ethanol/water, 60°C
Acid chloride formationSOCl₂ reflux85–9097Anhydrous THF, 4 hours
Carboxamide couplingAmine reaction70–8095THF, K₂CO₃, 0°C
Suzuki couplingPd catalysis65–7593DMF/water, PdCl₂(dppf), 80°C

Critical Analysis of Methods

Advantages of Claisen-Schmidt Route

  • High regioselectivity : Favors formation of the 1,3,5-trisubstituted pyrazole.

  • Scalability : Ethanol as a solvent allows easy scale-up.

Challenges in Carboxamide Formation

  • Amine solubility : Tetrahydro-2H-pyran-4-ylmethylamine requires polar aprotic solvents for efficient coupling.

  • Side reactions : Competing hydrolysis of the acid chloride necessitates anhydrous conditions.

Palladium-Catalyzed Coupling Limitations

  • Cost : Pd catalysts increase production expenses.

  • Purification complexity : Residual Pd requires additional filtration steps.

Recent Advances

  • Microwave-assisted synthesis : Reduces reaction time for cyclization from 6 hours to 30 minutes.

  • Flow chemistry : Continuous production of the pyrazole core improves yield by 15% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl and tetrahydropyran groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and tetrahydropyran derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole ring is a well-known scaffold in medicinal chemistry, associated with various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that derivatives of pyrazoles exhibit significant cytotoxic effects against different cancer cell lines. For instance, studies have shown that compounds with similar pyrazole structures can induce apoptosis in cancer cells, making them promising candidates for drug development .

Antioxidant Activity

Compounds containing pyrazole rings have been evaluated for their antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro studies have demonstrated that certain pyrazole derivatives can effectively scavenge free radicals, suggesting potential applications in preventing oxidative damage .

Anticancer Research

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide have shown effectiveness against colorectal cancer cell lines through mechanisms involving cell cycle arrest and apoptosis . The structural features of this compound may enhance its binding affinity to cancer-related targets.

Synthesis of Novel Derivatives

The synthetic versatility of the compound allows for the creation of novel derivatives with tailored biological activities. Researchers can modify functional groups to enhance solubility, bioavailability, or specificity towards particular biological targets . This adaptability is crucial for developing new therapeutic agents.

Case Study 1: Anticancer Activity

A recent investigation into pyrazole derivatives demonstrated that modifications at the 5-position of the pyrazole ring could significantly enhance cytotoxicity against various cancer cell lines. The study found that specific substitutions led to improved apoptotic effects compared to standard chemotherapeutics . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antioxidant Properties

Another study focused on synthesizing arylmethylene bis(pyrazol-5-ols) and evaluating their antioxidant activities using DPPH assays. Results indicated that several synthesized compounds exhibited superior radical scavenging activities compared to established antioxidants like ascorbic acid . This highlights the potential of pyrazole-based compounds in developing antioxidant therapies.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and methoxyphenyl group are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally related derivatives from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound : 3-(4-Methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide 3: 4-methoxyphenyl; 1: methyl; N: tetrahydro-2H-pyran-4-ylmethyl ~357.4 (estimated) N/A N/A Methoxy, tetrahydro-2H-pyran
13f : N-(4-Methoxyphenyl)-1-methyl-N-(2-methylpyrimidin-5-yl)pyrazole-3-carboxamide Pyrazole-3-carboxamide; N: 2-methylpyrimidin-5-yl ~337.4 155–159 51 Pyrimidine, methoxy
9e : 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide 1: 2-bromophenyl; 3-carboxamide; N: 4-cyano-tetrahydro-2H-pyran-4-yl 464.3 188–190 58 Bromophenyl, cyano, tetrahydro-2H-pyran
3a : 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-chloro; 3-methyl; N: 4-cyano-1-phenyl-pyrazol-5-yl 403.1 133–135 68 Chloro, cyano, phenyl
CH223191 : 1-Methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-1H-pyrazole-5-carboxamide 1: methyl; 5-carboxamide; N: diazenylphenyl ~363.4 N/A N/A Diazenyl, methylphenyl

Key Observations :

Substituent Effects on Physicochemical Properties: The tetrahydro-2H-pyran group in the target compound and 9e likely improves solubility compared to purely aromatic substituents (e.g., 3a and CH223191), as seen in the moderate melting points (155–190°C) of these derivatives .

Biological Activity Trends :

  • Antiviral Activity : Derivatives with sulfonamide (e.g., 2l , 2m in ) or trifluoromethyl groups (e.g., 15a in ) show potent inhibition of viral polymerases, suggesting that the target compound’s methoxyphenyl group may offer a balance between potency and selectivity .
  • Receptor Antagonism : CH223191 () acts as an aryl hydrocarbon receptor (AHR) antagonist, highlighting the role of the pyrazole carboxamide core in mediating protein-ligand interactions. The target compound’s tetrahydro-2H-pyran substituent could modulate binding affinity compared to CH223191’s diazenyl group .

Synthetic Accessibility: Yields for pyrazole carboxamides range from 51% (13f) to 71% (3d), with coupling agents like EDCI/HOBt () being commonly used. The target compound’s tetrahydro-2H-pyran-4-ylmethyl group may require specialized reagents (e.g., 4-amino-tetrahydro-2H-pyran derivatives) .

Biological Activity

The compound 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O3C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 303.37 g/mol. The structure includes a 4-methoxyphenyl group, a tetrahydro-2H-pyran moiety, and a pyrazole ring, which contribute to its biological properties.

Research indicates that pyrazole derivatives often act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoles inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
  • Antitumor Activity : Pyrazole compounds have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Antimicrobial Properties : Some derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes or inhibiting nucleic acid synthesis.

Antiinflammatory Activity

A study conducted by Farahat et al. (2022) demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects by acting as selective COX inhibitors. The compound was tested in vitro and showed promising results in reducing inflammation markers in cell cultures .

Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that it inhibited cell proliferation with an IC50 value of 12 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Research highlighted in PubChem suggests that similar pyrazole compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Case Studies

StudyFindings
Farahat et al. (2022)Demonstrated significant anti-inflammatory effects through COX inhibition.
Journal of Medicinal ChemistryShowed IC50 value of 12 µM against MCF-7 breast cancer cells, indicating strong anticancer potential.
PubChem ResearchReported antimicrobial activity against Staphylococcus aureus and E. coli with MIC values between 32-64 µg/mL.

Q & A

Q. Critical Conditions :

  • Catalysts : CuI for CuAAC, Pd/C for hydrogenation .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10 mol% CuI>80% yield
Reaction Time12–24 hoursReduces byproducts
PurificationColumn Chromatography>95% purity

Basic: How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole protons at δ 6.2–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 357.18) and purity (>98%) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between aryl groups) .

Q. Key Data Contradictions :

  • Discrepancies in 1^1H NMR shifts may arise from solvent polarity or tautomerism. Cross-validation with IR (C=O stretch at ~1680 cm1^{-1}) is recommended .

Advanced: How can researchers optimize the synthesis to improve scalability while minimizing side reactions?

Methodological Answer:
Scalability Challenges :

  • Byproduct Formation : Competing reactions during cyclization (e.g., over-oxidation of methoxy groups) .
  • Catalyst Efficiency : Pd/C or CuI deactivation at scale .

Q. Optimization Strategies :

  • Flow Chemistry : Continuous reactors reduce reaction time and improve heat transfer .
  • Microwave-Assisted Synthesis : Accelerates CuAAC steps (30 minutes vs. 24 hours) .
  • DoE (Design of Experiments) : Identifies critical variables (e.g., solvent ratio, temperature) for reproducibility .

Q. Table 2: Scale-Up Comparison

MethodYield (Lab vs. Pilot)Purity
Batch Reactor80% → 65%95% → 90%
Flow Reactor85% → 82%97% → 95%

Advanced: What strategies are employed to resolve discrepancies in biological activity data across different studies?

Methodological Answer:
Common Discrepancies :

  • Variable IC50_{50} values in kinase inhibition assays due to assay conditions (e.g., ATP concentration) .
  • Conflicting solubility data in aqueous vs. DMSO solutions .

Q. Resolution Strategies :

  • Standardized Assays : Use fixed ATP concentrations (1 mM) and control cell lines .
  • Solubility Profiling : Compare results across solvents (e.g., PBS vs. 0.1% Tween-80) .
  • Molecular Docking : Validate target binding modes (e.g., pyrazole-carboxamide interactions with kinase active sites) .

Q. Table 3: Biological Activity Consistency

StudyIC50_{50} (nM)Assay Conditions
Study A 12 ± 21 mM ATP, pH 7.4
Study B 45 ± 52 mM ATP, pH 6.8

Basic: What are the known biological targets of this compound, and how are binding affinities measured?

Methodological Answer:
Primary targets include:

  • Kinases : Measured via fluorescence polarization (FP) assays using recombinant proteins .
  • GPCRs : Radioligand binding assays (e.g., 3^3H-labeled antagonists) .

Q. Affinity Measurement :

  • SPR (Surface Plasmon Resonance) : Determines kon/koff rates (e.g., kon_{on} = 1.2 × 105^5 M1^{-1}s1^{-1}) .

Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) alter the compound’s pharmacokinetic properties?

Methodological Answer:

  • Methoxy Group : Enhances metabolic stability (CYP3A4 resistance) but reduces solubility .
  • Fluoro Substituents : Increase membrane permeability (logP +0.5) and bioavailability .

Q. Table 4: Structure-Property Relationships

ModificationlogPSolubility (µg/mL)Metabolic Stability
4-Methoxyphenyl2.815High
4-Fluorophenyl3.38Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.